N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide
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Overview
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide is a complex organic compound characterized by its unique structure, which includes a quinoline ring system and a benzodioxin moiety
Mechanism of Action
Target of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide, also known as MLS000086939, is a type of sulfonamide . Sulfonamides are known to inhibit proteases , carbonic anhydrase , and COX-2 . They are widely used in antiviral, antibacterial, antimigraine, and antidiuretic medications .
Mode of Action
Sulfonamides, including MLS000086939, achieve their inhibitory effects by coordinating their SO2NH- anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity . This interaction blocks the enzyme’s function, leading to the therapeutic effects of the drug.
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway in bacteria . By blocking the folate synthetase enzyme, sulfonamides impede folic acid synthesis, which inhibits bacterial growth and multiplication without killing them .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract . They are metabolized in the liver, and inactive compounds are excreted through bile or feces
Result of Action
The result of the action of MLS000086939, like other sulfonamides, is the inhibition of bacterial growth and multiplication . This is achieved by blocking the synthesis of folic acid, a crucial component for bacterial cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide typically involves multiple steps. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with quinoline-8-sulfonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an aqueous medium at controlled pH levels to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are often conducted in specialized reactors with precise temperature and pressure control to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of quinoline-8-sulfonic acid derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Generation of various substituted quinoline sulfonamides.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antibacterial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: Research has explored its use in treating diseases such as Alzheimer's disease due to its potential neuroprotective effects.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Used as an antibacterial agent.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Known for its enzyme inhibitory properties.
Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide stands out due to its quinoline ring system, which imparts unique chemical and biological properties compared to other sulfonamide derivatives
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-24(21,16-5-1-3-12-4-2-8-18-17(12)16)19-13-6-7-14-15(11-13)23-10-9-22-14/h1-8,11,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUNULDGWUSQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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